molecular formula C11H14BrNO3 B15315288 4-Amino-4-(5-bromo-2-methoxyphenyl)butanoic acid

4-Amino-4-(5-bromo-2-methoxyphenyl)butanoic acid

Cat. No.: B15315288
M. Wt: 288.14 g/mol
InChI Key: JDCQGHBOSWWUQY-UHFFFAOYSA-N
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Description

4-Amino-4-(5-bromo-2-methoxyphenyl)butanoic acid is a substituted butanoic acid derivative with the molecular formula C₁₁H₁₄BrNO₃ and a molar mass of 288.14 g/mol . Its structure comprises a butanoic acid backbone with an amino group (-NH₂) and a substituted phenyl ring at the fourth carbon. The phenyl ring is functionalized with a bromine atom at the fifth position and a methoxy group (-OCH₃) at the second position.

Properties

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

4-amino-4-(5-bromo-2-methoxyphenyl)butanoic acid

InChI

InChI=1S/C11H14BrNO3/c1-16-10-4-2-7(12)6-8(10)9(13)3-5-11(14)15/h2,4,6,9H,3,5,13H2,1H3,(H,14,15)

InChI Key

JDCQGHBOSWWUQY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(CCC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(5-bromo-2-methoxyphenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine in the presence of a catalyst to yield 5-bromo-2-methoxyphenol.

    Amination: The brominated compound is then subjected to amination, introducing the amino group at the para position relative to the methoxy group.

    Butanoic Acid Formation: The final step involves the formation of the butanoic acid backbone through a series of reactions, including alkylation and oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(5-bromo-2-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Hydrogenated compounds.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

4-Amino-4-(5-bromo-2-methoxyphenyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its functional groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-4-(5-bromo-2-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Features Molar Mass (g/mol) Applications/Notes References
4-Amino-4-(5-bromo-2-methoxyphenyl)butanoic acid C₁₁H₁₄BrNO₃ -NH₂, 5-Br, 2-OCH₃, butanoic acid backbone 288.14 Potential herbicide/pharmaceutical
MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) C₁₁H₁₃ClO₃ Phenoxy linkage, 4-Cl, 2-CH₃ 228.67 Herbicide (synthetic auxin)
2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid) C₁₀H₁₀Cl₂O₃ Phenoxy linkage, 2,4-diCl 249.09 Herbicide (broadleaf weed control)
Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate C₂₁H₂₃NO₄ Ester group, two 4-OCH₃, methylene bridge 353.41 Synthetic intermediate (organic chemistry)
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate C₁₅H₂₁N₃O₂ Piperidine core, pyridinyl, tert-butyl ester 275.35 Pharmaceutical building block

Key Differences and Implications

Backbone and Functional Groups: Unlike MCPB and 2,4-DB, which feature phenoxy linkages, the target compound has a direct phenyl attachment to the butanoic acid backbone. This structural difference may influence receptor binding in herbicidal applications .

Substituent Effects: The 5-bromo-2-methoxyphenyl substituent provides steric and electronic contrast to MCPB (4-chloro-2-methylphenoxy) and 2,4-DB (2,4-dichlorophenoxy). Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter binding affinity to auxin receptors . The methoxy group (-OCH₃) could increase lipophilicity compared to chlorine, affecting membrane permeability .

Applications: MCPB and 2,4-DB are established herbicides classified under synthetic auxins, targeting weed growth via hormonal disruption. The target compound’s amino group and bromine substitution may position it as a novel herbicide candidate, though empirical data are lacking . The tert-butyl piperidine derivative () shares an amino group but diverges in core structure, highlighting its role in medicinal chemistry rather than agrochemicals .

Research Findings and Hypotheses

  • Synthetic Auxin Activity : The bromine and methoxy substituents may enhance binding to auxin receptors compared to chlorine analogs, though this requires validation via bioassays .
  • Solubility and Bioavailability: The amino group could improve water solubility relative to ester-based analogs (e.g., ), facilitating systemic uptake in plants .
  • Stability : The bromine atom may confer greater resistance to metabolic degradation compared to chlorine, extending herbicidal activity .

Biological Activity

4-Amino-4-(5-bromo-2-methoxyphenyl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies surrounding this compound, drawing from diverse sources to provide a comprehensive overview.

  • Chemical Formula : C₁₁H₁₄BrNO₃
  • Molecular Weight : 288.14 g/mol
  • CAS Number : Not specified in the search results.

The compound's biological activity may be attributed to its structural features, which allow it to interact with various biological targets. The presence of the amino group and the brominated methoxyphenyl moiety suggests potential interactions with neurotransmitter systems, particularly those involving GABA (gamma-aminobutyric acid).

1. Antimicrobial Activity

Several studies have indicated that derivatives of amino acids, including compounds similar to this compound, exhibit antimicrobial properties. For instance, conjugates formed by coupling amino acids with small molecules showed significant antibacterial activity against various strains such as E. coli and S. aureus .

2. Anticancer Activity

Research has demonstrated that amino acid derivatives can possess cytotoxic effects against cancer cell lines. A study focusing on similar compounds reported IC50 values indicating potent cytotoxicity against mouse lymphoma cells . The mechanism may involve the induction of apoptosis or disruption of cellular metabolism.

3. Neuropharmacological Effects

Given its structural similarity to known GABA uptake inhibitors, this compound may influence neurotransmission. Functionalized amino acids have been shown to inhibit GABA transporters, which are crucial in regulating inhibitory neurotransmission in the central nervous system . This suggests potential applications in treating neuropathic pain and other neurological disorders.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various amino acid derivatives, revealing that compounds with similar structures to this compound exhibited significant antibacterial activity with inhibition zones ranging from 9 to 12 mm against Gram-positive and Gram-negative bacteria .

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on related compounds demonstrated cytotoxic effects on human cancer cell lines, with IC50 values as low as 1.5 µM for specific derivatives . This indicates a promising avenue for developing new anticancer agents based on this structural framework.

Data Summary Table

Activity Type Target Organisms/Cells IC50 / Inhibition Zone References
AntimicrobialE. coli, S. aureus9 - 12 mm
CytotoxicityMouse TLX5 lymphoma cells1.5 µM
NeuropharmacologicalGABA transporterspIC50 (mGAT4) = 5.36

Q & A

Q. Basic

  • Analytical techniques :
    • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxy, bromo, and amino groups) .
    • HPLC : Retention time comparison with standards identifies impurities .
    • Melting point : Consistency with literature values (e.g., 67–69°C for analogous brominated butanoic acids) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (theoretical: ~314.16 g/mol) .

What advanced strategies optimize enantiomeric purity for chiral derivatives?

Q. Advanced

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to resolve enantiomers. Mobile phases often include hexane/isopropanol with 0.1% TFA .
  • Asymmetric synthesis : Catalytic methods employing chiral auxiliaries (e.g., Evans oxazolidinones) direct stereochemistry during amide bond formation .

How can computational tools streamline reaction design for novel derivatives?

Q. Advanced

  • Quantum chemical calculations : Predict reaction pathways using software like Gaussian or ORCA. For example, transition-state modeling identifies energy barriers for bromination or methoxy group retention .
  • Machine learning : Train models on existing brominated aromatic reaction datasets to predict optimal solvents/catalysts. ICReDD’s workflow integrates experimental feedback to refine computational predictions .

What methodologies assess biological activity, and how are contradictions in data resolved?

Q. Basic

  • In vitro assays :
    • Enzyme inhibition : Screen against targets like proteases or kinases using fluorogenic substrates (e.g., IC50_{50} determination) .
    • Cell viability : MTT assays test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) .
  • Data reconciliation : Cross-validate conflicting results (e.g., IC50_{50} variability) via orthogonal assays (e.g., SPR for binding affinity) and statistical analysis (e.g., ANOVA) .

How do researchers investigate the compound’s mechanism of action in complex biological systems?

Q. Advanced

  • Molecular docking : Simulate interactions with protein targets (e.g., COX-2 or β-lactamases) using AutoDock Vina. Validate with mutagenesis studies to identify critical binding residues .
  • Metabolomics : LC-MS/MS tracks metabolic perturbations in treated cells, highlighting pathways like amino acid or lipid metabolism .

What experimental design principles minimize variability in synthetic yield?

Q. Advanced

  • Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to optimize parameters like temperature, catalyst loading, and stoichiometry. For example, a 3-factor DoE reduced reaction steps from 8 to 3 while maintaining >85% yield .
  • Process control : In-line FTIR monitors intermediate formation in real time, enabling dynamic adjustments to reaction conditions .

How should researchers address discrepancies in spectral data during characterization?

Q. Basic

  • Multi-technique validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities. For example, IR confirms carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) absent in ester derivatives .
  • Reference standards : Compare with structurally characterized analogs (e.g., 4-(4-bromophenyl)butanoic acid) to assign peaks accurately .

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